Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that features a pyridine ring substituted with a 1H-1,2,4-triazol-3-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the reaction of 2-chloropyridine with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the triazole group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole group.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The triazole group can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-3-yl)pyridine
- 3-(2-Pyridyl)-1H-1,2,4-triazole
- 2-(2H-[1,2,4]Triazol-3-yl)-pyridine
Uniqueness
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is unique due to the presence of the thio group, which can enhance its reactivity and binding affinity in various chemical and biological contexts
Properties
CAS No. |
103654-41-7 |
---|---|
Molecular Formula |
C7H7BrN4S |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H6N4S.BrH/c1-2-4-8-6(3-1)12-7-9-5-10-11-7;/h1-5H,(H,9,10,11);1H |
InChI Key |
HIJRNULYGRXVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=NN2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.